REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[C:10]([O:20][CH3:21])=[CH:11][C:12]([N+:17]([O-])=O)=[C:13]([CH:16]=1)[C:14]#[N:15])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O.S(S([O-])=O)([O-])=O.[Na+].[Na+].[OH-].[Na+]>ClCCl.[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[NH2:17][C:12]1[CH:11]=[C:10]([O:20][CH3:21])[C:9]([O:8][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[CH:16][C:13]=1[C:14]#[N:15] |f:1.2.3.4,5.6,8.9|
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Name
|
|
Quantity
|
35 g
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Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)OC=1C(=CC(=C(C#N)C1)[N+](=O)[O-])OC
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
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Name
|
|
Quantity
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20.3 g
|
Type
|
catalyst
|
Smiles
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[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
sodium dithionite hydrate
|
Quantity
|
118 g
|
Type
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reactant
|
Smiles
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O.S(=O)([O-])S(=O)[O-].[Na+].[Na+]
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Name
|
sodium dithionite hydrate
|
Quantity
|
47.2 g
|
Type
|
reactant
|
Smiles
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O.S(=O)([O-])S(=O)[O-].[Na+].[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the mixture was stirred vigorously for 2 hours at room temperature
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
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Details
|
stirring
|
Type
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WAIT
|
Details
|
continued for 1 hour
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Duration
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1 h
|
Type
|
CUSTOM
|
Details
|
the phases separated
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Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted twice more with dichloromethane
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Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers dried over MgSO4
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure to a volume of 60 ml
|
Type
|
CUSTOM
|
Details
|
Treatment with excess ethereal hydrogen chloride led to the precipitation of an orange solid which
|
Type
|
WASH
|
Details
|
was washed with diethyl ether
|
Type
|
DISSOLUTION
|
Details
|
dissolved in a mixture of dichloromethane and 2N aqueous sodium hydroxide
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
CONCENTRATION
|
Details
|
the organic layer concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
On evaporation
|
Type
|
CUSTOM
|
Details
|
drying under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C#N)C=C(C(=C1)OC)OCC1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.7 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |